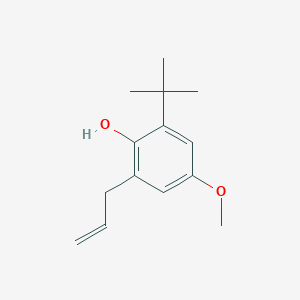![molecular formula C17H22BNO3 B8280972 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one](/img/structure/B8280972.png)
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one: is a complex organic compound that features a boron-containing dioxaborolane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6310,4,12]dodeca-4(12),5,7-trien-11-one typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrroloquinoline Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrroloquinoline structure.
Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyrroloquinoline in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural features.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its boron-containing structure.
Mécanisme D'action
The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. This interaction can affect various cellular processes, making the compound useful in biological and medicinal research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one stands out due to its unique pyrroloquinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H22BNO3 |
|---|---|
Poids moléculaire |
299.2 g/mol |
Nom IUPAC |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
InChI |
InChI=1S/C17H22BNO3/c1-16(2)17(3,4)22-18(21-16)13-9-11-5-6-14(20)19-8-7-12(10-13)15(11)19/h9-10H,5-8H2,1-4H3 |
Clé InChI |
JZDFEIPQSQRONY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


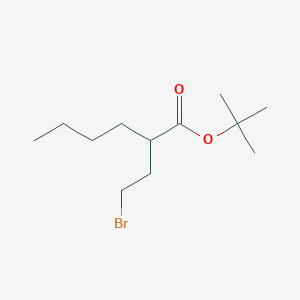


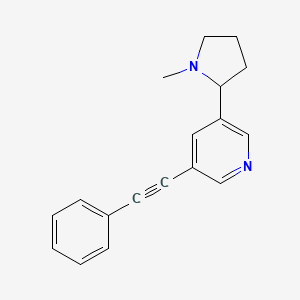

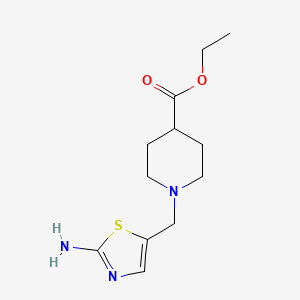
![1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-(pyridin-3-yloxy)-ethanone](/img/structure/B8280947.png)
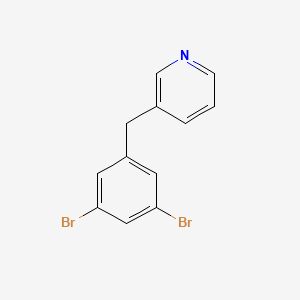
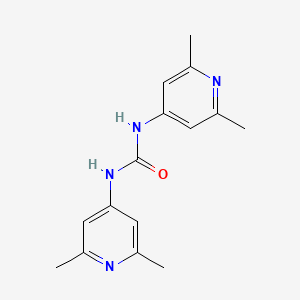
![1,3-Butanedione,4-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8280965.png)
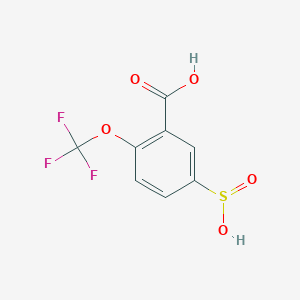
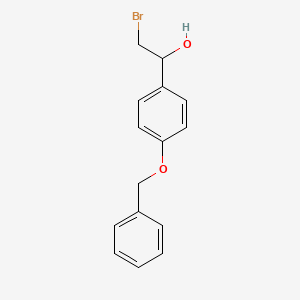
![1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B8280985.png)
